N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core, a methoxyphenoxyethyl group, and a tetrazolyl moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common synthetic route begins with the preparation of the intermediate 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazolyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a benzamide core but differs in its functional groups and overall structure.
4,4’-Dichlorobenzophenone: Contains a benzophenone core and chlorinated aromatic rings, differing significantly in structure and reactivity.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its combination of a methoxyphenoxyethyl group and a tetrazolyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-9-7-14(8-10-15)18(24)19-11-12-26-17-6-4-3-5-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
LPPHOAFPYLYNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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